molecular formula C17H15FN2OS2 B2400536 (E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-(methylthio)benzamide CAS No. 898428-36-9

(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-(methylthio)benzamide

Cat. No. B2400536
CAS RN: 898428-36-9
M. Wt: 346.44
InChI Key: HVQMYLHXHGWHOX-HTXNQAPBSA-N
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Description

(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-(methylthio)benzamide is a chemical compound that has been extensively studied in scientific research. It is commonly referred to as EF24 and is classified as a curcumin analog. EF24 has been shown to exhibit several promising biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In

Scientific Research Applications

Antimicrobial Applications

Compounds with fluorobenzamide and benzothiazole structures have been synthesized and evaluated for their antimicrobial properties. For instance, a study explored the microwave-induced synthesis of fluorobenzamides containing thiazole and thiazolidine, demonstrating promising antimicrobial activities against both Gram-positive and Gram-negative bacteria, as well as fungi. The presence of a fluorine atom in these compounds was found to be crucial for enhancing their antimicrobial effectiveness (Desai, Rajpara, & Joshi, 2013).

Anticancer Activity

The benzothiazole moiety is recognized for its anticancer potential. A study synthesized new benzothiazole acylhydrazones to investigate their probable anticancer activity. These compounds demonstrated significant cytotoxicity against various cancer cell lines, highlighting the importance of benzothiazole derivatives in the development of new anticancer agents (Osmaniye et al., 2018).

Fluorescent Sensors

Benzothiazole derivatives have also been employed as fluorescent sensors for metal ions, showcasing their versatility in chemical sensing applications. A study involving benzimidazole and benzothiazole conjugated Schiff base demonstrated the ability of these compounds to act as fluorescent sensors for Al3+ and Zn2+, with notable sensitivity and selectivity. The study provided insights into the solvatochromic behavior and aggregation-induced emission properties of these fluorophores (Suman et al., 2019).

Synthesis and Biological Evaluation

Another research focused on the synthesis and biological evaluation of N-heterocyclic substituted fluoro-benzothiazole sulphonamido analogs as potential therapeutic agents. These compounds were characterized, docked, and screened for their in vitro antidiabetic properties, showcasing the potential of fluoro-benzothiazole derivatives in the development of new therapeutics (T. & Chaubey, 2022).

properties

IUPAC Name

N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)-2-methylsulfanylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2OS2/c1-3-20-13-9-8-11(18)10-15(13)23-17(20)19-16(21)12-6-4-5-7-14(12)22-2/h4-10H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVQMYLHXHGWHOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=CC=C3SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-(methylthio)benzamide

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